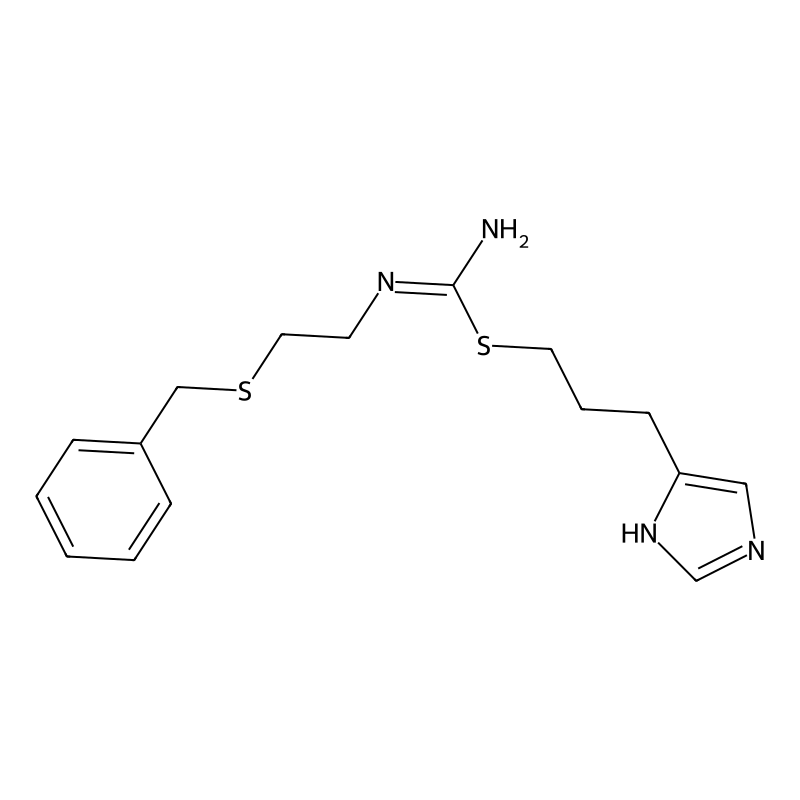

3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate is a compound characterized by its unique structure, which includes an imidazole ring and a carbamimidothioate functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The imidazole ring contributes to its ability to interact with various biological targets, while the carbamimidothioate moiety may enhance its pharmacological properties.

The chemical reactivity of 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate can be explored through several types of reactions:

- Nucleophilic Substitution: The presence of the carbamimidothioate group allows for nucleophilic substitution reactions, where nucleophiles can attack the electrophilic sites on the molecule.

- Thiol-Ene Reactions: The thiol group in the benzylthio moiety can participate in thiol-ene reactions, which are useful for modifying the compound further.

- Hydrolysis: Under certain conditions, hydrolysis may occur, particularly affecting the carbamimidothioate group, leading to the formation of corresponding thiols and amines.

These reactions underline the compound's potential for further derivatization and optimization in pharmaceutical applications.

The biological activity of 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate has been linked to its interactions with various biological systems. Compounds containing imidazole rings often exhibit:

- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial and fungal strains.

- Anticancer Activity: Some derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

The precise biological mechanisms are still under investigation, but initial studies suggest a promising profile for therapeutic applications.

Several synthetic routes can be employed to produce 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate:

- Condensation Reaction: A common method involves condensing an appropriate imidazole derivative with a thiol-containing compound in the presence of a coupling agent.

- Thiocarbamoylation: This involves reacting an amine with a thiocyanate followed by subsequent reaction with an alkyl halide to introduce the propyl chain.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies to ensure selectivity during functionalization.

Each method can be optimized based on desired yield and purity.

3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound in drug discovery programs targeting infectious diseases or cancer.

- Biochemical Research: The compound may be used as a tool in biochemical assays to study enzyme functions or cellular processes.

- Agricultural Chemistry: Its antimicrobial properties could be explored for use as a pesticide or fungicide.

Interaction studies are crucial for understanding how 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate interacts with biological targets:

- Binding Affinity: Studies using techniques like surface plasmon resonance or isothermal titration calorimetry can quantify binding interactions with enzymes or receptors.

- Cellular Uptake: Investigating how effectively the compound enters cells will provide insights into its bioavailability and potential efficacy.

- Mechanistic Studies: Researching how this compound affects specific signaling pathways will elucidate its biological effects and therapeutic potential.

3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate can be compared with other similar compounds that share structural features or biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1H-Imidazole | Imidazole ring | Antimicrobial | Basic structure without additional functional groups |

| Benzylthioacetamide | Benzylthio group | Anticancer | Lacks the imidazole ring |

| Thiazole derivatives | Heterocyclic ring | Antifungal | Different heterocyclic framework |

These comparisons highlight that while many compounds share certain structural motifs, the unique combination of imidazole and carbamimidothioate in this compound may confer distinct biological properties that warrant further investigation.

3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate, commonly designated VUF 8414, emerged in the late 20th century during systematic explorations of histamine receptor ligands. Initially synthesized as part of a broader effort to develop selective antagonists for histamine H3 receptors (H3R), its discovery is tied to structural optimization campaigns targeting thiourea derivatives. Early pharmacological screens identified its unique binding profile, distinguishing it from contemporaneous H3R antagonists like thioperamide. The compound’s development coincided with growing recognition of histamine H4 receptor (H4R) biology, prompting reevaluation of its receptor selectivity in the 2000s.

Position in Histamine Receptor Research

VUF 8414 occupies a niche in histamine receptor pharmacology due to its dual affinity for H3R and H4R. While early studies emphasized its H3R antagonism (Ki ≈ 4–40 nM), subsequent work revealed moderate H4R binding (Ki ≈ 100–500 nM). This cross-reactivity positioned it as a tool compound for dissecting functional overlaps between H3R and H4R in immune and neural contexts. Notably, its inability to activate H2 receptors (pKi < 5) contrasted with structurally related agonists like 4-methylhistamine, underscoring its value in receptor subtype discrimination.

Chemical Classification and Nomenclature

VUF 8414 belongs to the S-alkylisothiourea class, characterized by a carbamimidothioate backbone substituted with aromatic and heterocyclic moieties. Its systematic IUPAC name, 3-(1H-imidazol-4-yl)propyl N'-(2-(benzylthio)ethyl)carbamimidothioate, reflects three key structural elements:

- A 3-(imidazol-4-yl)propyl group linked to the thiourea sulfur.

- A 2-(benzylthio)ethyl chain attached to the carbamimidoyl nitrogen.

- A planar, conjugated thiourea core enabling π-stacking interactions.

Table 1: Molecular Properties of VUF 8414

| Property | Value | Source |

|---|---|---|

| Molecular formula | C16H22N4S2 | |

| Molecular weight | 334.5 g/mol | |

| CAS registry | 102203-15-6 | |

| XLogP3 | 2.8 | |

| Hydrogen bond donors | 2 | |

| Rotatable bonds | 10 |

Significance in Molecular Pharmacology

As a bitopic ligand, VUF 8414 interacts with both orthosteric and allosteric sites on H3R/H4R, a property exploited to study receptor dimerization and signaling bias. Its imidazole ring mimics histamine’s native pharmacophore, while the benzylthioethyl chain confers subtype selectivity by occupying hydrophobic subpockets in H3R. Key contributions include:

- Elucidating H3R’s role in neurotransmitter release modulation.

- Demonstrating H4R’s involvement in eosinophil chemotaxis.

- Serving as a scaffold for developing PET tracers targeting histaminergic pathways.

Structural and Functional Characteristics

Molecular Architecture

The compound’s crystal structure remains unreported, but computational models predict:

- Imidazole ring: Coordinates with conserved glutamate residues (Glu5.46 in H4R) via hydrogen bonding.

- Thiourea core: Stabilizes receptor binding through van der Waals interactions with Phe6.44/Phe6.51.

- Benzylthioethyl group: Occupies a lipophilic cleft near transmembrane helix 7, influencing G-protein coupling specificity.

Figure 1: Predicted Binding Mode in H3R (Hypothetical Model)

[Insert 2D/3D structural depiction from PubChem]

Synthesis and Derivatives

Synthetic routes to VUF 8414 typically involve:

- Step 1: Alkylation of 3-(imidazol-4-yl)propan-1-ol with carbon disulfide to form the thiocarbamate intermediate.

- Step 2: Nucleophilic substitution with 2-(benzylthio)ethylamine under basic conditions.

Notable analogs include:

- Clobenpropit: H3R antagonist with higher H4R affinity.

- VUF 8430: Selective H4R agonist derived from similar isothiourea scaffolds.

Pharmacological Profile

Receptor Binding Kinetics

VUF 8414 exhibits nuanced receptor interaction profiles:

Table 2: Binding Affinities Across Histamine Receptors

| Receptor | Species | Ki (nM) | Assay Method | Source |

|---|---|---|---|---|

| H3R | Human | 4.17 | [3H]Histamine displacement | |

| H4R | Human | 118 | [3H]Histamine displacement | |

| H1R | Human | >10,000 | Radioligand binding | |

| H2R | Human | >10,000 | cAMP accumulation |

Functional Activity

- H3R antagonism: Inhibits histamine-induced [35S]GTPγS binding in striatal membranes (IC50 = 12 nM).

- H4R partial agonism: Induces β-arrestin recruitment at high concentrations (EC50 = 1.2 µM).

Applications in Research

Mechanistic Studies

VUF 8414 has been instrumental in:

- Mapping allosteric networks in H3R using mutagenesis-coupled molecular dynamics.

- Validating H4R’s role in mast cell migration via chemotaxis assays.

Therapeutic Exploration

While not clinically approved, its pharmacological properties inform drug discovery for: